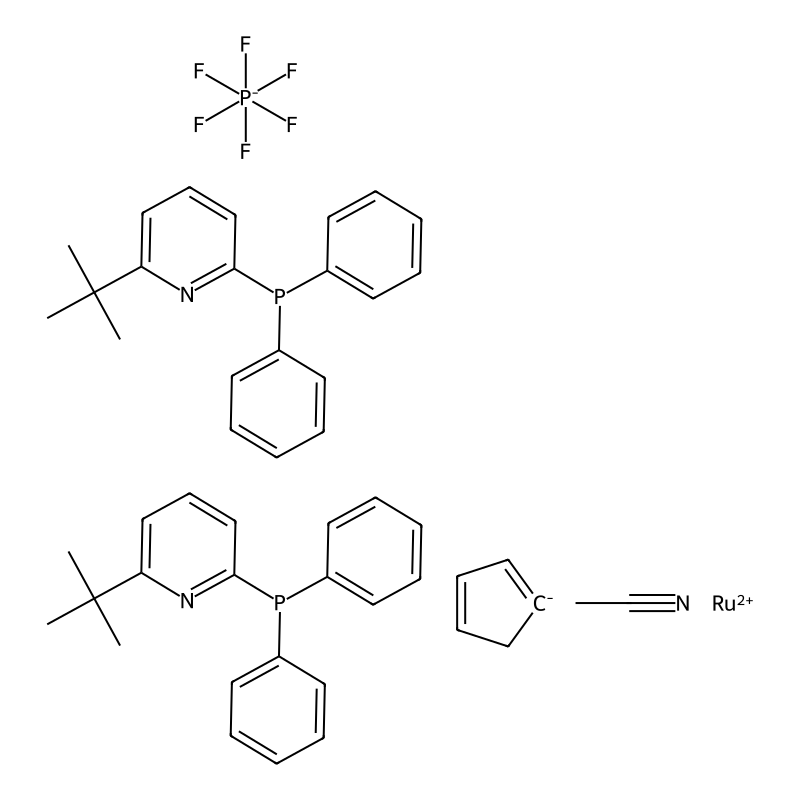

Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Scientific Field

This compound is used in the field of Chemistry, specifically in Organometallic Chemistry .

Summary of the Application

It is used as a catalyst in certain chemical reactions . For example, it is used for the Anti-Markovnikov hydration of terminal alkynes to aldehydes . It is also used for cyclization and hydration of phenyl alkynes to functionalized indoles and benzofurans .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular reaction being catalyzed. In general, this compound would be added to the reaction mixture to facilitate the desired transformation .

Results or Outcomes

The use of this catalyst can lead to the formation of desired products with high efficiency . .

Acetonitrilebis[2-diphenylphosphino-6-t-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate is a complex organometallic compound with the molecular formula and a molecular weight of approximately 990.94 g/mol. This compound features a ruthenium center coordinated to two diphenylphosphine ligands and a cyclopentadienyl moiety, making it a member of the class of metal phosphine complexes. It is characterized by its yellow microcrystalline form and is sensitive to air, necessitating storage under inert conditions, typically at temperatures between 2-8°C .

The specific mechanism of action of Ru(dppe)(t-BuPy)(MeCN)PF6 is not well-defined in the available literature. However, due to the presence of dppe ligands, it has the potential to act as a catalyst in various organic transformations. Dppe ligands are known to facilitate electron transfer between the metal center and reaction partners, making them suitable for processes like hydrogenation or olefin metathesis [].

The synthesis of acetonitrilebis[2-diphenylphosphino-6-t-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate typically involves the following steps:

- Preparation of Ligands: Synthesize 2-diphenylphosphino-6-t-butylpyridine through appropriate phosphine chemistry.

- Metalation: React the prepared ligands with ruthenium precursors under controlled conditions to form the desired metal complex.

- Salt Formation: The final product is often precipitated as a hexafluorophosphate salt by adding hexafluorophosphate anion sources.

These reactions generally require an inert atmosphere to prevent oxidation or degradation of sensitive components .

Acetonitrilebis[2-diphenylphosphino-6-t-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate finds applications primarily in:

- Catalysis: Used in various organic transformations, particularly those involving alkyne hydration and coupling reactions.

- Material Science: Potential use in developing advanced materials due to its unique electronic properties.

- Research: Serves as a model compound for studying metal-ligand interactions and catalysis mechanisms.

Interaction studies of this compound focus on its reactivity with various substrates in catalytic processes. Research indicates that the phosphine ligands can significantly influence the electronic properties of the ruthenium center, thereby affecting its catalytic efficiency. Studies also explore how variations in ligand structure can alter selectivity and activity in catalyzed reactions .

Several compounds share structural or functional similarities with acetonitrilebis[2-diphenylphosphino-6-t-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate. These include:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Bipyridineruthenium(II) complexes | Contain bipyridine ligands | Often used in photochemical applications |

| Phosphine-ruthenium complexes | Various phosphine ligands | Diverse reactivity patterns depending on ligand choice |

| Cyclopentadienylruthenium(II) complexes | Cyclopentadienyl group present | Known for stability and versatility in catalysis |

The uniqueness of acetonitrilebis[2-diphenylphosphino-6-t-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate lies in its specific ligand combination, which enhances its catalytic properties while maintaining stability under reaction conditions .